Enhanced Kinase Inhibition Potency of 2,6-Dimethylthieno[2,3-D]pyrimidin-4-OL Scaffold in VEGFR-2 and EGFR Inhibition
Derivatives of the 2,6-dimethylthieno[2,3-d]pyrimidin-4-ol core exhibit sub-micromolar to low nanomolar IC50 values against VEGFR-2 and EGFR kinases. For example, compound 14, a derivative, shows potent dual inhibition of EGFR (IC50 = 5.42 ± 0.28 nM) and VEGFR-2 (IC50 = 50.31 ± 2.0 nM) [1]. In contrast, a derivative of the non-methylated thieno[2,3-d]pyrimidin-4-ol scaffold (Compound 6e) demonstrates significantly weaker EGFR-TK inhibition with an IC50 of 0.133 µM [2]. This indicates that the dimethylated scaffold provides a superior starting point for achieving nanomolar potency against these key oncogenic targets.
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Compound 14: EGFR IC50 = 5.42 ± 0.28 nM; VEGFR-2 IC50 = 50.31 ± 2.0 nM |
| Comparator Or Baseline | Compound 6e: EGFR-TK IC50 = 0.133 µM |
| Quantified Difference | Approximately 25-fold higher potency for the dimethylated scaffold derivative |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This quantitative difference in kinase inhibition potency highlights the 2,6-dimethyl substitution as a crucial pharmacophore for achieving high-affinity binding, making this scaffold a more valuable starting point for medicinal chemistry programs targeting kinase-driven diseases.
- [1] Aisha A. Alsfouk, et al. (2025). Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors. Future Medicinal Chemistry, 1-10. View Source
- [2] Menna Tallah M. Sayed, et al. (2023). Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors. Drug Development Research, 84(6), 1299-1319. View Source
